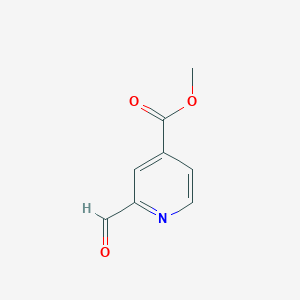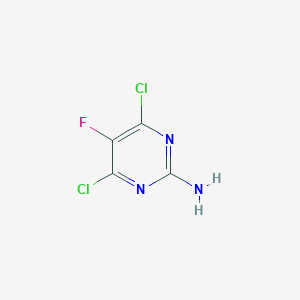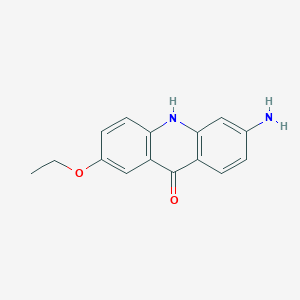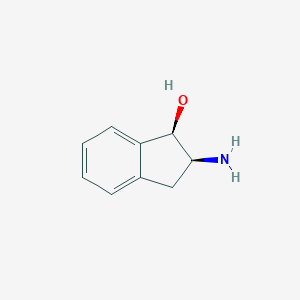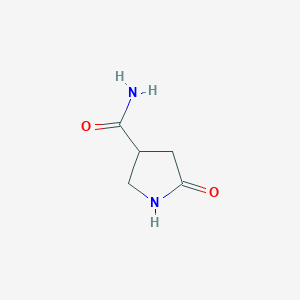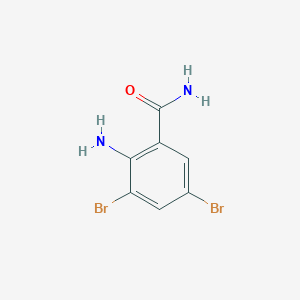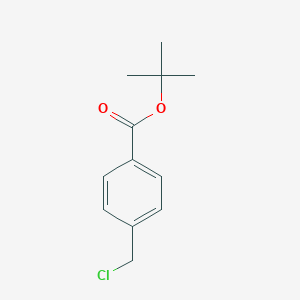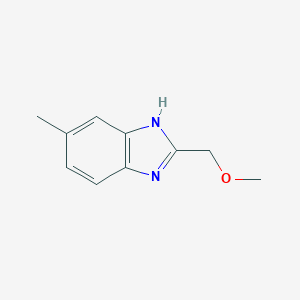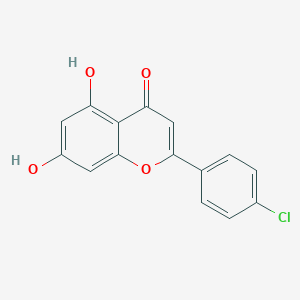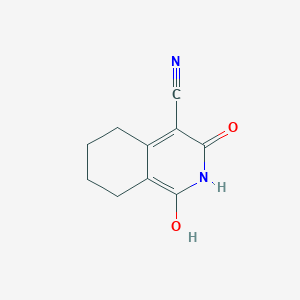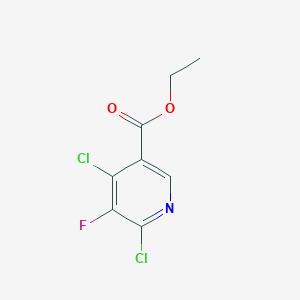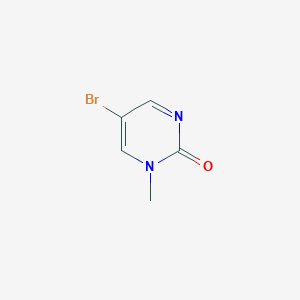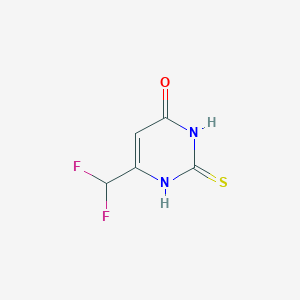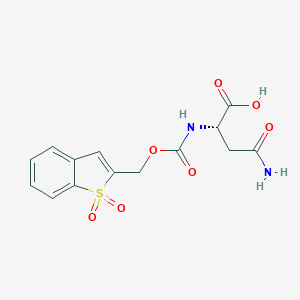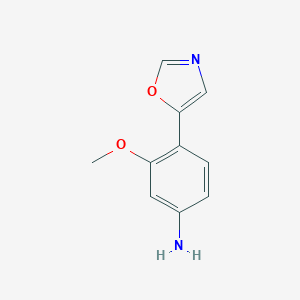
3-Metoxi-4-(oxazol-5-il)anilina
Descripción general
Descripción
3-Metoxi-4-(oxazol-5-il)anilina es un compuesto orgánico con la fórmula molecular C10H10N2O2. Se caracteriza por la presencia de un grupo metoxi, un anillo de oxazol y una parte de anilina.
Aplicaciones Científicas De Investigación
3-Metoxi-4-(oxazol-5-il)anilina tiene varias aplicaciones en la investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de Materiales: El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Estudios Biológicos: Sirve como una sonda en ensayos bioquímicos para estudiar las interacciones enzimáticas y otros procesos biológicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-metoxi-4-(oxazol-5-il)anilina típicamente implica la formación del anillo de oxazol seguida de la introducción de los grupos metoxi y anilina. Un método común involucra la ciclización de precursores apropiados bajo condiciones controladas. Por ejemplo, la reacción de 3-metoxi-4-nitroanilina con cloruro de oxalilo de etilo en presencia de una base puede producir el derivado de oxazol deseado .
Métodos de Producción Industrial
La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio para garantizar rendimientos y pureza más altos, así como el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Metoxi-4-(oxazol-5-il)anilina puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: El grupo metoxi se puede oxidar para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El grupo nitro (si está presente en los intermedios) se puede reducir a una amina.
Sustitución: La parte de anilina puede participar en reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio o borohidruro de sodio.
Productos Mayores Formados
Oxidación: Formación de aldehídos o ácidos carboxílicos.
Reducción: Conversión de grupos nitro a aminas.
Sustitución: Introducción de átomos de halógeno u otros sustituyentes en el anillo aromático.
Mecanismo De Acción
El mecanismo de acción de 3-metoxi-4-(oxazol-5-il)anilina depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. El anillo de oxazol y la parte de anilina pueden participar en enlaces de hidrógeno e interacciones π-π, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Metoxi-4-(1,3-oxazol-5-il)fenilamina
- 3-Metoxi-4-(1,3-oxazol-5-il)anilina
Unicidad
3-Metoxi-4-(oxazol-5-il)anilina es única debido a la disposición específica de sus grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir patrones de reactividad y afinidades de unión diferentes, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
IUPAC Name |
3-methoxy-4-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-4-7(11)2-3-8(9)10-5-12-6-14-10/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMMXMEXWSPCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572997 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-79-3 | |
| Record name | 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80572997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


